
4-(1,3-Diphenylbutyl)-m-xylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 282-592-2, also known as ferromolybdenum slags, is a byproduct of the ferromolybdenum production process. Ferromolybdenum is an alloy of iron and molybdenum, which is used to add molybdenum to steel and other iron-based alloys. This compound is significant in various industrial applications due to its unique properties and composition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ferromolybdenum slags are produced during the smelting process of molybdenum ores. The primary method involves the reduction of molybdenum trioxide (MoO3) with iron in an electric arc furnace. The reaction conditions typically include high temperatures and a controlled atmosphere to ensure the efficient reduction of molybdenum trioxide to ferromolybdenum .
Industrial Production Methods: In industrial settings, ferromolybdenum is produced by mixing molybdenum trioxide with iron and other reducing agents in a furnace. The mixture is heated to high temperatures, causing the molybdenum trioxide to reduce and form ferromolybdenum. The byproduct of this process is ferromolybdenum slags, which are collected and processed for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Ferromolybdenum slags undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the processing and utilization of the compound in various applications .
Common Reagents and Conditions: Common reagents used in the reactions involving ferromolybdenum slags include oxygen, hydrogen, and various acids and bases. The reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of ferromolybdenum slags include molybdenum oxides, iron oxides, and various molybdenum compounds. These products are valuable in different industrial and scientific applications .
Wissenschaftliche Forschungsanwendungen
Ferromolybdenum slags have a wide range of scientific research applications. In chemistry, they are used as catalysts and in the synthesis of various molybdenum compounds. In biology, they are studied for their potential use in medical treatments and as components in biomedical devices. In the industrial sector, ferromolybdenum slags are used in the production of high-strength steel and other alloys, as well as in the manufacturing of electronic components .
Wirkmechanismus
The mechanism by which ferromolybdenum slags exert their effects involves the interaction of molybdenum and iron with various molecular targets and pathways. Molybdenum acts as a catalyst in many chemical reactions, facilitating the transformation of reactants into products. The iron component of the slags also plays a crucial role in enhancing the mechanical properties of steel and other alloys .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to ferromolybdenum slags include other molybdenum-containing alloys and byproducts, such as molybdenum disulfide and molybdenum trioxide. These compounds share some properties with ferromolybdenum slags but differ in their specific applications and chemical behavior .
Uniqueness: Ferromolybdenum slags are unique due to their specific composition and the presence of both molybdenum and iron. This combination of elements gives the slags distinct properties that make them valuable in various industrial and scientific applications. The high molybdenum content in the slags also enhances their catalytic activity and mechanical strength .
Eigenschaften
CAS-Nummer |
84255-43-6 |
|---|---|
Molekularformel |
C24H26 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
1-(1,3-diphenylbutyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C24H26/c1-18-14-15-23(20(3)16-18)24(22-12-8-5-9-13-22)17-19(2)21-10-6-4-7-11-21/h4-16,19,24H,17H2,1-3H3 |
InChI-Schlüssel |
CVMZUUAJZMBCDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(CC(C)C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


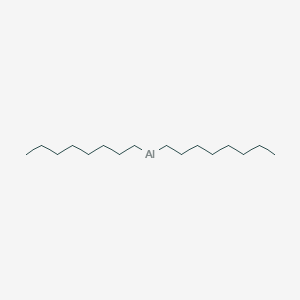
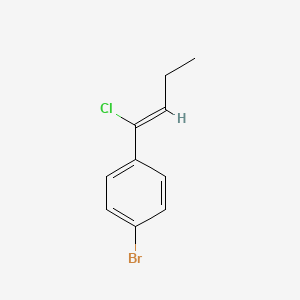

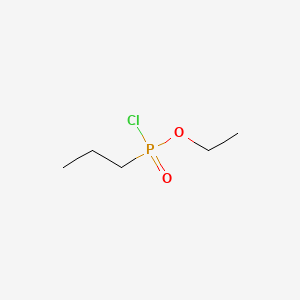
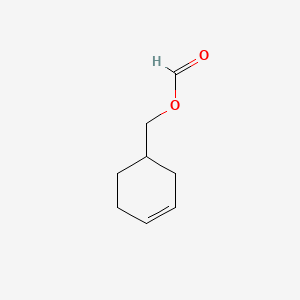
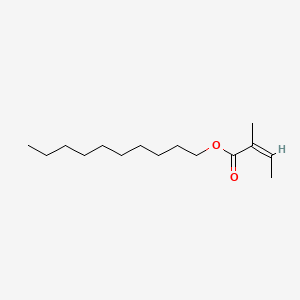

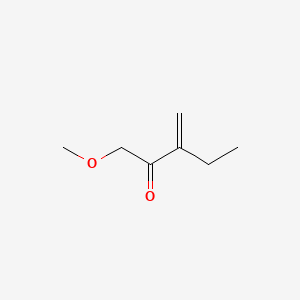
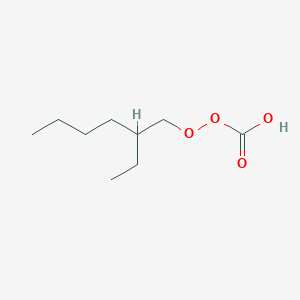

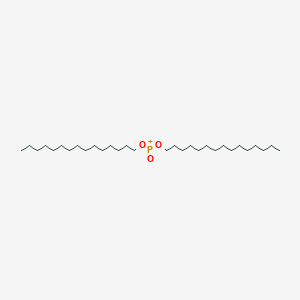
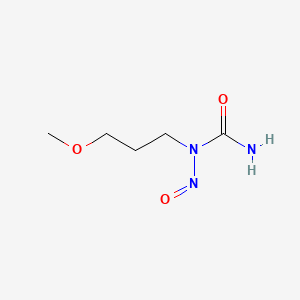

![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)
